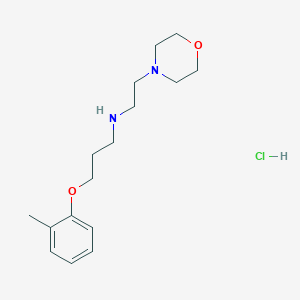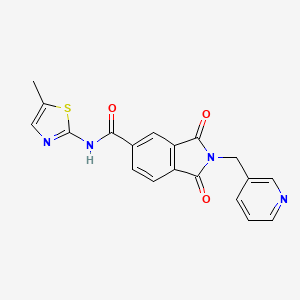![molecular formula C17H16N2O3S B4205928 {2-[(4-Nitrophenyl)sulfanyl]phenyl}(1-pyrrolidinyl)methanone](/img/structure/B4205928.png)
{2-[(4-Nitrophenyl)sulfanyl]phenyl}(1-pyrrolidinyl)methanone
Vue d'ensemble
Description
{2-[(4-Nitrophenyl)sulfanyl]phenyl}(1-pyrrolidinyl)methanone is an organic compound that belongs to the class of heterocyclic compounds It features a pyrrolidine ring, a benzoyl group, and a nitrophenylthio substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of {2-[(4-Nitrophenyl)sulfanyl]phenyl}(1-pyrrolidinyl)methanone typically involves the following steps:
Formation of the Benzoyl Intermediate: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst like aluminum chloride.
Thioether Formation: The nitrophenylthio group is introduced via a nucleophilic substitution reaction. This involves the reaction of a nitrophenylthiol with the benzoyl intermediate under basic conditions.
Pyrrolidine Ring Formation: The final step involves the cyclization of the intermediate to form the pyrrolidine ring. This can be achieved through a variety of methods, including intramolecular cyclization reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: {2-[(4-Nitrophenyl)sulfanyl]phenyl}(1-pyrrolidinyl)methanone undergoes several types of chemical reactions:
Oxidation: The nitrophenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenylthio group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
{2-[(4-Nitrophenyl)sulfanyl]phenyl}(1-pyrrolidinyl)methanone has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties.
Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.
Mécanisme D'action
The mechanism of action of {2-[(4-Nitrophenyl)sulfanyl]phenyl}(1-pyrrolidinyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The nitrophenylthio group can form specific interactions with active sites, while the pyrrolidine ring provides structural stability. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-{2-[(4-nitrophenyl)thio]benzoyl}piperidine: Similar structure but with a piperidine ring instead of pyrrolidine.
1-{2-[(4-nitrophenyl)thio]benzoyl}morpholine: Contains a morpholine ring, offering different pharmacokinetic properties.
Uniqueness: {2-[(4-Nitrophenyl)sulfanyl]phenyl}(1-pyrrolidinyl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyrrolidine ring enhances its stability and potential for diverse applications.
Propriétés
IUPAC Name |
[2-(4-nitrophenyl)sulfanylphenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-17(18-11-3-4-12-18)15-5-1-2-6-16(15)23-14-9-7-13(8-10-14)19(21)22/h1-2,5-10H,3-4,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFCNLZKIJEMSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC=C2SC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~-[4-(Acetylamino)phenyl]-4-(2-chloro-6-nitrophenoxy)benzamide](/img/structure/B4205846.png)
![1-Benzyl-4-[3-(2-prop-2-enylphenoxy)propyl]piperazine;oxalic acid](/img/structure/B4205849.png)
![5-bromo-N-{2-[(2-furylmethyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B4205862.png)

![4-bromo-N-[2-(4-morpholinyl)-2-oxoethyl]benzamide](/img/structure/B4205876.png)
![N-{4-[(4-benzyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B4205882.png)
![2-(2-methylphenoxy)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B4205891.png)

![4-[bis(1-ethyl-1H-indol-3-yl)methyl]-1,2,3-benzenetriol](/img/structure/B4205903.png)
![2-phenoxy-N-[2-(1-piperidinylcarbonyl)phenyl]propanamide](/img/structure/B4205910.png)
![2-[2-(4-Benzylpiperazin-1-yl)ethoxy]-5-chlorobenzaldehyde;hydrochloride](/img/structure/B4205918.png)
![2-chloro-4-nitrobenzyl 3-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B4205922.png)

![methyl 4-[5-(aminocarbonyl)-3-cyano-2-hydroxy-6-oxo-2-phenyl-4-piperidinyl]benzoate](/img/structure/B4205935.png)
